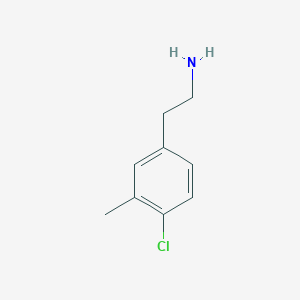

4-chloro-3-methylphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNPFPFKBJLZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910400-04-3 | |

| Record name | 2-(4-chloro-3-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-3-methylphenethylamine, a substituted phenethylamine derivative. The document details a common and effective two-step synthetic pathway, including a Henry reaction followed by a reduction. It also presents the expected analytical data for the characterization of the final compound. This guide is intended for use by professionals in the fields of chemical research, drug discovery, and development.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-methylbenzaldehyde.

-

Step 1: Henry Reaction (Nitroaldol Condensation) : The initial step involves the condensation of 4-chloro-3-methylbenzaldehyde with nitromethane. This base-catalyzed reaction, known as the Henry reaction, forms the intermediate compound, 1-(4-chloro-3-methylphenyl)-2-nitroethene.[1]

-

Step 2: Reduction of the Nitroalkene : The intermediate β-nitrostyrene is subsequently reduced to the target phenethylamine. Both the nitro group and the alkene double bond are reduced in this step. A common and effective method for this transformation is the use of sodium borohydride in the presence of copper(II) chloride.[2][3]

Below is a visualization of the synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene

This procedure outlines the Henry reaction between 4-chloro-3-methylbenzaldehyde and nitromethane.

Materials:

-

4-Chloro-3-methylbenzaldehyde (1.0 eq)

-

Nitromethane (3.0 eq)

-

Ammonium acetate (0.5 eq)

-

Glacial acetic acid (solvent)

Procedure:

-

A solution of 4-chloro-3-methylbenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid is prepared in a round-bottom flask.

-

Nitromethane (3.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice-cold water.

-

A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.

-

The solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitrostyrene intermediate to the final amine product.

Materials:

-

1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq)

-

Sodium borohydride (NaBH₄) (10.0 eq)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (3.0 eq)

-

Isopropanol (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

In a large round-bottom flask, 1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq) is dissolved in isopropanol.[2]

-

In a separate beaker, copper(II) chloride dihydrate (3.0 eq) is dissolved in a minimal amount of water and added to the reaction flask.

-

The mixture is cooled in an ice bath to 0 °C with vigorous stirring.

-

Sodium borohydride (10.0 eq) is added slowly in small portions. The addition is exothermic, and the temperature should be maintained below 20 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).

-

The mixture is stirred for an additional 30 minutes.

-

The isopropanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with dichloromethane or diethyl ether to remove any non-basic impurities.

-

The aqueous layer is then basified to pH >12 with a concentrated NaOH solution.

-

The freebase product is extracted from the aqueous layer with dichloromethane or diethyl ether (3x).

-

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound as an oil.

-

For purification and stable storage, the amine can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., ether) and adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds.[4][5]

Physical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | Colorless to pale yellow oil (Freebase) |

| Boiling Point | Not readily available; likely >200 °C |

| Mass Spec (EI) m/z | 169/171 (M+, Cl isotope pattern), 140 (M-CH₂NH₂), 125 |

Predicted NMR Spectroscopic Data (in CDCl₃)

¹H NMR:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 | d | 1H | Ar-H (H5) |

| ~ 7.05 | d | 1H | Ar-H (H6) |

| ~ 6.95 | s | 1H | Ar-H (H2) |

| ~ 2.90 | t | 2H | -CH₂-NH₂ (β-CH₂) |

| ~ 2.70 | t | 2H | -CH₂-Ar (α-CH₂) |

| ~ 2.30 | s | 3H | Ar-CH₃ |

| ~ 1.40 (variable) | br s | 2H | -NH₂ |

¹³C NMR:

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 139 | Ar-C (C1) |

| ~ 138 | Ar-C (C3) |

| ~ 134 | Ar-C (C4) |

| ~ 130 | Ar-C (C5) |

| ~ 128 | Ar-C (C6) |

| ~ 126 | Ar-C (C2) |

| ~ 43 | -CH₂-NH₂ (β-C) |

| ~ 36 | -CH₂-Ar (α-C) |

| ~ 20 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1600, ~1480 | Strong | Aromatic C=C stretch |

| ~ 1050 | Strong | C-Cl stretch |

| ~ 800 - 900 | Strong | Ar-H out-of-plane bend |

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of the target compound is outlined in the diagram below. This process ensures the correct synthesis, purification, and verification of the final product's identity and purity.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mzCloud – 4 Chloroamphetamine [mzcloud.org]

- 5. p-Methylphenethylamine | C9H13N | CID 76751 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical and pharmacological properties of 4-chloro-3-methylphenethylamine, a substituted phenethylamine. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from closely related analogs and established principles of organic chemistry and pharmacology. The guide covers predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, expected analytical data, and a hypothesized mechanism of action within biological systems. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz to aid in comprehension.

Predicted Physicochemical and Spectroscopic Properties

The introduction of chloro and methyl substituents onto the phenethylamine core is expected to influence its physicochemical properties. The following table summarizes the predicted properties based on analogs such as 4-methylphenethylamine and various chloro-substituted phenethylamines.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₂ClN | - |

| Molecular Weight | 169.65 g/mol | - |

| Appearance | Colorless to pale yellow oil or solid | Based on similar phenethylamines. |

| Boiling Point | > 200 °C | Expected to be higher than phenethylamine due to increased molecular weight. |

| pKa (amine) | 9.5 - 10.5 | The electron-donating methyl group may slightly increase basicity, while the electron-withdrawing chloro group may slightly decrease it. The overall effect is predicted to be similar to other phenethylamines. |

| LogP | ~3.0 | Increased lipophilicity due to the chloro and methyl groups compared to phenethylamine. |

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines the expected spectroscopic data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.0-7.3 (m, 3H, Ar-H), 2.8-3.1 (m, 4H, -CH₂CH₂N-), 2.3 (s, 3H, Ar-CH₃), 1.5-2.0 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ 138-142 (Ar-C), 133-136 (Ar-C), 128-132 (Ar-C), 125-128 (Ar-C), 42-45 (-CH₂N-), 38-41 (-CH₂-Ar), 20-22 (Ar-CH₃) |

| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 2850-2950 cm⁻¹ (C-H stretch), 1450-1600 cm⁻¹ (aromatic C=C stretch), 1000-1100 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | m/z 169/171 (M⁺, isotopic pattern for Cl), 140/142 ([M-CH₂NH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 30 ([CH₄N]⁺) |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reduction of the corresponding β-nitrostyrene. This multi-step synthesis begins with commercially available 4-chloro-3-methylbenzaldehyde.

Proposed Synthesis Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene

-

To a round-bottom flask, add 4-chloro-3-methylbenzaldehyde (1 equivalent), nitromethane (3 equivalents), and ammonium acetate (1.5 equivalents) in glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure nitrostyrene.

Step 2: Reduction of 1-(4-Chloro-3-methylphenyl)-2-nitroethene to this compound

This protocol describes a general procedure using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (3-4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 1-(4-chloro-3-methylphenyl)-2-nitroethene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

A granular precipitate will form. Filter the mixture and wash the solid with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound as an oil.

-

Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Predicted Pharmacological Properties and Signaling Pathways

Substituted phenethylamines are well-known for their interactions with monoamine neurotransmitter systems. The presence of a halogen on the phenyl ring, particularly chlorine, can significantly influence the pharmacological profile, often enhancing serotonergic activity.

It is hypothesized that this compound acts as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Hypothesized Mechanism of Action

The primary mechanism of action is likely to involve the binding to and reversal of monoamine transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft. Additionally, it may act as an agonist at trace amine-associated receptor 1 (TAAR1), which can further modulate monoaminergic activity.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. The proposed synthesis is based on well-established chemical transformations, and the predicted analytical and pharmacological data are derived from the known properties of closely related phenethylamine analogs. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and similar novel psychoactive compounds. All experimental work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

Unraveling the Enigma: A Speculative Mechanistic Whitepaper on 4-Chloro-3-Methylphenethylamine

For Immediate Release

Basel, Switzerland – November 7, 2025 – In the ever-evolving landscape of neuropharmacology, the precise mechanisms of action of novel psychoactive substances remain a critical area of investigation. This technical guide offers a speculative, yet deeply evidence-informed, analysis of the potential mechanism of action for 4-chloro-3-methylphenethylamine, a substituted phenethylamine compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neural systems.

Given the absence of direct empirical data on this compound, this paper synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its primary and secondary pharmacological targets. By examining the established structure-activity relationships (SAR) within the phenethylamine class, we can project a plausible pharmacological profile for this molecule, guiding future empirical research.

Structural and Pharmacological Precedent

This compound belongs to the broad class of phenethylamines, which are known to primarily exert their effects by interacting with monoamine neurotransmitter systems. The core phenethylamine structure is a common scaffold for compounds that act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

The specific substitutions on the phenyl ring of this compound are key to speculating on its function:

-

4-Chloro Substitution: Halogenation at the para-position of the phenyl ring, particularly with chlorine, is well-documented to significantly increase a compound's affinity and activity at the serotonin transporter (SERT). Compounds like para-chloroamphetamine (PCA) are potent and selective serotonin releasing agents.[1][2]

-

3-Methyl Substitution: The addition of a methyl group at the meta-position can modulate potency and selectivity across the monoamine transporters, though its effects are generally less pronounced than a para-substituent.

Based on these structural features, it is reasonable to hypothesize that this compound functions as a potent monoamine releasing agent with a pronounced selectivity for the serotonin system.

Speculative Mechanism of Action

We speculate that this compound's primary mechanism of action is twofold, involving direct interaction with monoamine transporters and modulation via the Trace Amine-Associated Receptor 1 (TAAR1).

Primary Target: Monoamine Transporters (DAT, NET, SERT)

The principal hypothesis is that this compound acts as a substrate-type releasing agent at DAT, NET, and SERT. This involves the following steps:

-

The compound is recognized and transported into the presynaptic neuron by the monoamine transporters.

-

Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

-

This increase in cytosolic monoamines, coupled with the presence of the phenethylamine substrate, causes the reversal of the plasma membrane transporters (DAT, NET, and SERT), resulting in a non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.

Due to the 4-chloro substitution, it is highly probable that this compound exhibits significantly higher potency for SERT compared to DAT and NET, making it a potent serotonin-releasing agent (SRA). This profile is similar to that of para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine (DCA).[1][3]

Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known to be agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 activation serves as a powerful modulator of monoaminergic neurotransmission. Upon binding, TAAR1 initiates a G-protein-coupled signaling cascade, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC). These kinases can then phosphorylate the monoamine transporters, including DAT and SERT. This phosphorylation can reduce transporter uptake capacity and promote a state that favors neurotransmitter efflux, thereby amplifying the effects of the compound as a releasing agent.[4]

The speculative signaling pathway is visualized below:

Quantitative Data from Structurally Related Compounds

To ground this speculation in quantitative data, the following table summarizes the in vitro monoamine transporter inhibition constants (Ki, nM) for several structurally related phenethylamines. Lower Ki values indicate higher binding affinity.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity |

| Amphetamine | ~600 | ~100 | ~20,000-40,000 | NET/DAT Releaser |

| para-Chloroamphetamine (PCA) | 3,600 | 320 | 490 | SERT/NET Releaser |

| 3,4-Dichloroamphetamine (DCA) | - | - | High Affinity | Potent SERT Releaser |

| MDMA | 8,290 | 1,190 | 2,410 | Balanced Releaser |

Data compiled from multiple sources.[1][3][5] Note: Values can vary between experimental setups (e.g., human vs. rat transporters, cell-based vs. synaptosome assays). Data for DCA is qualitative but consistently shows high SERT affinity.

The data clearly illustrates that para-chloro substitution, as seen in PCA, dramatically increases affinity for SERT relative to amphetamine. The addition of a second chlorine atom in DCA further enhances this selectivity.[3] It is therefore highly probable that this compound will exhibit a Ki value for SERT in the low micromolar or high nanomolar range, with weaker affinities for DAT and NET.

Recommended Experimental Protocols for Empirical Validation

To validate the speculative mechanism of action proposed herein, a series of standard in vitro pharmacological assays are required.

Experimental Workflow

A logical workflow for characterizing a novel phenethylamine is outlined below.

Detailed Methodologies

4.2.1 Radioligand Binding Assays for Monoamine Transporters

-

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

-

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membranes are then isolated by centrifugation, washed, and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.[6]

-

Assay Setup: Competition binding assays are performed in 96-well plates. Each well contains a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), the prepared cell membranes, and a range of concentrations of the test compound (this compound).

-

Incubation & Filtration: Plates are incubated at room temperature to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[6]

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which IC₅₀ values are calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2.2 Synaptosome Neurotransmitter Release Assay

-

Objective: To determine if this compound acts as a substrate-type releaser and to quantify its potency (EC₅₀) for inducing dopamine, norepinephrine, and serotonin efflux.

-

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) is homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes (resealed nerve terminals).[7][8]

-

Loading: The synaptosomes are pre-incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.

-

Superfusion: The loaded synaptosomes are placed in a superfusion apparatus. They are continuously washed with buffer to establish a stable baseline of radioactivity.

-

Stimulation: The synaptosomes are then exposed to various concentrations of this compound. Fractions of the superfusate are collected at regular intervals.

-

Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting. The amount of neurotransmitter release is calculated as a percentage of the total radioactivity in the synaptosomes.

-

Data Analysis: Dose-response curves are constructed to determine the EC₅₀ value for release for each monoamine.

-

4.2.3 TAAR1 Functional Assay (cAMP Accumulation)

-

Objective: To determine if this compound is an agonist at TAAR1 and to measure its potency (EC₅₀).

-

Methodology:

-

Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding human TAAR1.[9]

-

Assay Setup: The transfected cells are plated in 96-well plates and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cyclic AMP (cAMP).

-

Stimulation: The cells are then stimulated with a range of concentrations of this compound. A known TAAR1 agonist like β-phenethylamine is used as a positive control.[10][11]

-

Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This is typically done using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based cAMP sensor.[9][10]

-

Data Analysis: Dose-response curves are generated by plotting the cAMP signal against the drug concentration, allowing for the calculation of the EC₅₀ value.

-

Conclusion

The structural characteristics of this compound strongly suggest a mechanism of action as a monoamine releasing agent and TAAR1 agonist. The presence of a chlorine atom at the 4-position of the phenyl ring provides a compelling basis to speculate a significant, and likely preferential, activity as a serotonin releaser. This profile would place its pharmacological effects in a category similar to other potent serotonergic compounds like para-chloroamphetamine.

This whitepaper provides a foundational hypothesis based on established structure-activity relationships. It must be stressed that this is a speculative analysis. Empirical validation through the detailed experimental protocols outlined herein is essential to definitively elucidate the mechanism of action of this compound and to understand its full pharmacological profile. Such research is critical for advancing our knowledge of psychoactive compounds and their potential applications and risks.

References

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Predicted Biological Profile of 4-Chloro-3-Methylphenethylamine: A Technical Guide for Researchers

Disclaimer: This document provides a predictive analysis of the potential biological targets of 4-chloro-3-methylphenethylamine. As of the date of publication, there is no direct experimental data available for this specific compound in the public domain. The information presented herein is extrapolated from the known pharmacological profiles of structurally related phenethylamine derivatives. This guide is intended for research and drug development professionals and should be used for informational purposes only. All predictions require experimental validation.

Abstract

This compound is a substituted phenethylamine for which the pharmacological profile has not been experimentally determined. Based on the well-established structure-activity relationships (SAR) of the phenethylamine class, it is predicted that its primary biological targets will be the monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—and the trace amine-associated receptor 1 (TAAR1). The presence of a chloro- and a methyl- group on the phenyl ring is expected to significantly modulate its potency and selectivity for these targets compared to the parent compound, phenethylamine. This guide synthesizes the available data on analogous compounds to construct a predictive pharmacological profile for this compound, providing a foundation for future experimental investigation.

Introduction

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, primarily acting on the central nervous system.[1] Their effects are largely mediated through interactions with monoamine transporters and G-protein coupled receptors, most notably TAAR1.[2][3] The specific substitutions on the phenethylamine scaffold—on the phenyl ring, the ethyl chain, or the amino group—dictate the affinity and efficacy at these targets, leading to a wide spectrum of psychoactive effects, including stimulant, entactogenic, and hallucinogenic properties.[1][4]

This whitepaper aims to predict the biological targets of the novel compound this compound. By examining the known pharmacology of structurally similar molecules, such as 4-chloroamphetamine, 3-methylphenethylamine, and 3,4-dichloroamphetamine, we can infer the likely protein interactions and downstream signaling effects of this compound.

Predicted Primary Biological Targets

The core phenethylamine structure strongly suggests activity at the following primary targets:

-

Monoamine Transporters (DAT, NET, SERT): Substituted phenethylamines are well-known to act as substrates for these transporters, inhibiting reuptake and promoting the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[5][6]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are endogenous or potent synthetic agonists for TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][7][8]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound can be predicted by considering the effects of its specific substitutions:

-

Phenethylamine Backbone: This core structure confers affinity for monoamine transporters and TAAR1.

-

4-Chloro Substitution: Halogenation at the para-position of the phenyl ring, as seen in 4-chloroamphetamine (4-CA), is known to significantly increase potency at the serotonin transporter (SERT), often making the compound a more potent serotonin releasing agent compared to its non-halogenated counterpart.[5][9][10] This suggests that this compound will likely have significant serotonergic activity.

-

3-Methyl Substitution: The addition of a methyl group at the meta-position, as in 3-methylphenethylamine (3-MPEA), is also known to result in a compound that acts as a TAAR1 agonist.[7] The effect of this substitution on monoamine transporters is less well-defined but is expected to contribute to the overall potency and selectivity profile.

Based on this SAR analysis, it is hypothesized that this compound will act as a potent releaser of monoamines, with a likely preference for the serotonin system due to the 4-chloro substitution. It is also predicted to be a potent agonist at TAAR1.

Quantitative Pharmacological Data of Analogous Compounds

To provide a semi-quantitative prediction, the following table summarizes the available data for key structural analogs of this compound at the primary monoamine transporter targets. It is important to note that assay conditions can vary between studies, and these values should be used for comparative purposes.

Table 1: Monoamine Release Potency (EC50, nM) of Structurally Related Phenethylamines

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |

|---|---|---|---|---|

| Amphetamine | Potent Releaser | Potent Releaser | Weak Releaser | [11] |

| 4-Chloroamphetamine (4-CA) | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | [10] |

| β-Methylphenethylamine (BMPEA) | Less potent than amphetamine | More potent at NET than DAT | Not specified |[11] |

Data presented as EC50 values (nM) for monoamine release in rat brain synaptosomes where specified.

Table 2: Monoamine Transporter Inhibition (IC50, nM) of 4-Chloroamphetamine

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |

|---|

| 4-Chloroamphetamine (4-CA) | 3,600 | 320 | 490 |[10] |

Data presented as IC50 values (nM) for reuptake inhibition in human embryonic kidney 293 (HEK293) cells.

Predicted Signaling Pathways and Mechanisms of Action

Interaction with Monoamine Transporters

This compound is predicted to be transported into presynaptic neurons by DAT, NET, and SERT. Once inside, it is expected to disrupt the vesicular storage of monoamines and promote the reverse transport of these neurotransmitters into the synapse, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.

Caption: Predicted mechanism of action at monoamine transporters.

Activation of TAAR1 Signaling

As a potent agonist, this compound is expected to bind to and activate intracellular TAAR1. TAAR1 activation is known to couple to Gαs and Gαq proteins, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and protein kinase C (PKC). These kinases can then phosphorylate downstream targets, including the monoamine transporters, modulating their function.

Caption: Predicted TAAR1 signaling pathway.

Experimental Protocols for Target Validation

To experimentally validate the predicted biological targets of this compound, the following standard assays are recommended.

Monoamine Transporter Activity Assays

Objective: To determine the potency of this compound to inhibit reuptake and promote the release of dopamine, norepinephrine, and serotonin.

Methodology: Synaptosome Uptake and Release Assays

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.

-

Initiate uptake by adding a low concentration of radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a short incubation period, terminate the reaction by rapid filtration.

-

Quantify the radioactivity trapped in the synaptosomes using liquid scintillation counting.

-

Calculate IC₅₀ values by non-linear regression analysis.

-

-

Release Assay:

-

Pre-load synaptosomes with a radiolabeled monoamine.

-

After washing, expose the synaptosomes to varying concentrations of this compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate EC₅₀ values for release.

-

Caption: Workflow for monoamine transporter assays.

TAAR1 Functional Assay

Objective: To determine the agonist activity and potency of this compound at TAAR1.

Methodology: cAMP Accumulation Assay

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing human TAAR1.

-

Assay Procedure:

-

Plate the cells in a multi-well format.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound or a reference agonist.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

-

Conclusion

While direct experimental data is currently lacking, a robust prediction of the biological targets of this compound can be made based on the extensive knowledge of the structure-activity relationships of substituted phenethylamines. It is highly probable that this compound will act as a monoamine releasing agent with significant activity at the serotonin transporter, and as a potent agonist of the trace amine-associated receptor 1. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This predictive analysis serves as a critical first step for researchers and drug development professionals interested in the pharmacological characterization of this novel compound.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 8. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 9. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 11. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 4-chloro-3-methylphenethylamine receptor binding

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-3-Methylphenethylamine Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted phenethylamine compound. Due to its structural similarity to other psychoactive phenethylamines and amphetamines, it is predicted to interact with various monoamine neurotransmitter transporters and receptors in the central nervous system. This guide provides a comprehensive overview of the methodologies used to model the receptor binding of this compound, summarizes relevant quantitative data from structurally similar molecules, and outlines the associated signaling pathways.

Predicted Receptor Binding Profile of this compound

While specific quantitative binding data for this compound is not extensively available in the public literature, the binding profile can be inferred from structure-activity relationship (SAR) studies of analogous compounds. The presence of a para-chloro group on the phenyl ring is known to increase activity at the serotonin transporter (SERT)[1]. The addition of a methyl group at the meta position may further modulate its interaction with monoamine transporters and receptors.

Likely primary targets for this compound include:

-

Serotonin Transporter (SERT)

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Receptors (e.g., 5-HT2A)

-

Trace Amine-Associated Receptor 1 (TAAR1)

Quantitative Data for Structurally Related Compounds

The following table summarizes the receptor binding affinities (Ki, IC50, or EC50 in nM) for compounds structurally related to this compound. This data provides a basis for understanding the potential interactions of the title compound.

| Compound | Receptor/Transporter | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| para-Chloroamphetamine (PCA) | SERT | - | 490 | 28.3 (release) | [2] |

| NET | - | 320 | 23.5-26.2 (release) | [2] | |

| DAT | - | 3600 | 42.2-68.5 (release) | [2] | |

| 3,4-Dichloroamphetamine (DCA) | SERT | High Affinity | - | - | [3] |

| 4-Methylphenethylamine (4-MPEA) | TAAR1 | - | - | Agonist | [4] |

| Substituted Phenethylamines | 5-HT2A | 8 - 1700 | - | - | [5][6] |

| Substituted Amphetamines | 5-HT2A | 61 - 4400 | - | - | [5][6] |

Experimental Protocols

Radioligand Binding Assays

This protocol provides a general method for determining the binding affinity of a test compound (e.g., this compound) to a specific receptor or transporter.

a. Membrane Preparation:

-

Cell lines (e.g., HEK293) stably expressing the human receptor or transporter of interest (e.g., SERT, DAT, NET, or 5-HT2A) are cultured.

-

Cells are harvested, washed, and then homogenized in a cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

c. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake/Release Assays

This protocol measures the functional effect of a compound on monoamine transporter activity.

a. Cell Culture and Preparation:

-

HEK293 cells expressing the human monoamine transporter (SERT, DAT, or NET) are cultured in appropriate media.

-

Cells are plated in multi-well plates and grown to confluence.

b. Uptake Inhibition Assay:

-

Cells are washed and pre-incubated with increasing concentrations of the test compound.

-

A radiolabeled monoamine (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine) is added, and the cells are incubated for a short period.

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.

-

IC50 values are determined by non-linear regression.

c. Release Assay:

-

Cells are pre-loaded with a radiolabeled monoamine.

-

After washing, the cells are incubated with increasing concentrations of the test compound to stimulate the release of the radiolabeled monoamine.

-

The amount of radioactivity released into the supernatant is quantified.

-

EC50 values for release are calculated.

In Silico Modeling Workflow

In silico modeling is a powerful computational approach to predict and analyze the binding of small molecules like this compound to their protein targets.

Signaling Pathways

The interaction of this compound with its target receptors can trigger specific intracellular signaling cascades.

Monoamine Transporter Interaction

As a phenethylamine derivative, this compound is expected to act as a substrate for monoamine transporters, leading to both reuptake inhibition and neurotransmitter release.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-chloro-3-methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

While a specific CAS number for 4-chloro-3-methylphenethylamine has not been identified in major chemical registries, its systematic IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine .

Structural Information:

| Property | Value |

| IUPAC Name | 2-(4-chloro-3-methylphenyl)ethan-1-amine |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| SMILES | NC(C)c1cc(C)c(Cl)cc1 |

| InChI Key | (Not available) |

Postulated Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and comparison with related phenethylamine derivatives.

| Property | Predicted Value/Characteristic |

| Appearance | Likely a colorless to pale yellow oil or a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform. The hydrochloride salt would be water-soluble. |

| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure. |

| pKa | The amine group is expected to have a pKa in the range of 9.5-10.5, typical for a primary amine in a phenethylamine structure. |

Potential Pharmacological Profile

The pharmacological effects of this compound are likely to be influenced by its structural similarity to other substituted phenethylamines, which are known to interact with monoaminergic neurotransmitter systems.

Comparative Data of Related Phenethylamines:

| Compound | Mechanism of Action | Reported Effects |

| Phenethylamine | Trace amine-associated receptor 1 (TAAR1) agonist; releases norepinephrine and dopamine.[1] | Central nervous system stimulant.[1] |

| p-Chloroamphetamine (PCA) | Potent serotonin-releasing agent and uptake inhibitor. | Known to be a serotonergic neurotoxin. |

| 3,4-Dichloroamphetamine (DCA) | Highly potent and selective serotonin releasing agent (SSRA) and monoamine oxidase inhibitor (MAOI).[2] | Also exhibits serotonergic neurotoxicity.[2] |

Based on these comparisons, this compound is hypothesized to act as a monoamine-releasing agent, potentially with a preference for the serotonin system due to the chloro- substitution. The addition of the methyl group at the 3-position may modulate its potency and selectivity.

Postulated Signaling Pathway

The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission. Activation of TAAR1 can lead to the release of neurotransmitters like dopamine and norepinephrine.

Caption: Postulated mechanism of action for this compound.

Proposed Synthesis Protocols

Two plausible synthetic routes for this compound are outlined below, starting from commercially available precursors.

Route 1: Reduction of a Phenylacetonitrile Derivative

This is a common method for the synthesis of phenethylamines.

Experimental Workflow:

Caption: Synthetic workflow via the nitrile reduction pathway.

Detailed Methodology:

-

Synthesis of 4-chloro-3-methylbenzonitrile:

-

Dissolve 4-chloro-3-methylaniline (1 eq.) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide (1.1 eq.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.

-

-

Reduction to this compound:

-

Method A: Lithium Aluminum Hydride (LAH) Reduction:

-

Suspend LAH (2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 4-chloro-3-methylbenzonitrile (1 eq.) in anhydrous THF dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and then reflux to ensure complete reduction.

-

Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Method B: Catalytic Hydrogenation:

-

Dissolve 4-chloro-3-methylbenzonitrile (1 eq.) in a suitable solvent such as ethanol or methanol containing ammonia.

-

Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) at elevated pressure and temperature until hydrogen uptake ceases.

-

Filter the catalyst, and concentrate the filtrate under reduced pressure.

-

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

-

Route 2: Reductive Amination of a Phenylacetone Derivative

This route involves the formation of an imine or oxime intermediate followed by reduction.

Experimental Workflow:

Caption: Synthetic workflow via the reductive amination pathway.

Detailed Methodology:

-

Synthesis of 4-chloro-3-methylphenylacetone:

-

Reductive Amination:

-

Dissolve 4-chloro-3-methylphenylacetone (1 eq.) in a suitable solvent like methanol or ethanol.

-

Add an aminating agent such as ammonium acetate or hydroxylamine hydrochloride along with a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

The reaction is typically carried out at room temperature for several hours.

-

Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence of ammonia can be employed.

-

Work-up involves quenching the reaction, extracting the product into an organic solvent, and washing.

-

-

Purification:

-

Purification is achieved through vacuum distillation or salt formation and recrystallization, as described in Route 1.

-

Potential Toxicological Profile and Safety Precautions

Given the structural relationship to known neurotoxic compounds like p-chloroamphetamine, this compound should be handled with extreme caution.

-

Neurotoxicity: There is a potential for serotonergic neurotoxicity.

-

Cardiovascular Effects: As a phenethylamine derivative, it may cause sympathomimetic effects, leading to increased heart rate and blood pressure.

-

General Toxicity: Limited data is available, but it should be treated as a hazardous substance.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a substituted phenethylamine for which there is a lack of comprehensive published data. Its IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine. Based on its structure, it is predicted to be a psychoactive compound that modulates monoaminergic systems. The synthetic routes outlined provide plausible methods for its preparation for research purposes. Due to the potential for significant toxicity, all handling and experimental work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting. Further research is necessary to fully characterize its pharmacological and toxicological properties.

References

Preliminary Toxicological Profile of 4-Chloro-3-methylphenethylamine: An Inferred Analysis

Disclaimer: This document presents a hypothetical toxicological profile for 4-chloro-3-methylphenethylamine. As of November 2025, there is a significant lack of specific toxicological data for this compound in publicly available scientific literature. The following information is an extrapolation based on the known toxicological and pharmacological properties of structurally related phenethylamine derivatives. This guide is intended for research and informational purposes only and should not be considered a definitive assessment of the substance's safety or risk. All data presented is inferred and should be verified through empirical testing.

Introduction

This compound is a substituted phenethylamine that is structurally related to a class of compounds known for their psychoactive effects. The phenethylamine scaffold is the basis for a wide range of substances, including naturally occurring neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and hallucinogens. The toxicological profile of a specific phenethylamine derivative is largely determined by the nature and position of its substituents on the phenyl ring and the ethylamine side chain. This document aims to provide a projected toxicological overview of this compound, drawing parallels from analogs such as 3-methylphenethylamine and 4-chlorophenethylamine, to guide further research and drug development.

Pharmacodynamics: A Postulated Mechanism of Action

Based on the pharmacology of similar phenethylamines, this compound is likely to interact with the monoaminergic system.

Postulated Signaling Pathway:

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as either reuptake inhibitors or releasing agents. Furthermore, they may exhibit agonistic activity at the trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[1][2]

Caption: Postulated interaction of this compound with monoamine systems.

Pharmacokinetics and Metabolism

The metabolism of phenethylamines typically involves several enzymatic pathways. It is hypothesized that this compound undergoes metabolism primarily in the liver.

Key Metabolic Pathways:

-

Monoamine Oxidase (MAO) a-dealkylation: This is a common metabolic pathway for phenethylamines, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.[2]

-

Cytochrome P450 (CYP450) Oxidation: Hydroxylation of the aromatic ring is a likely metabolic step, catalyzed by CYP450 enzymes. The presence of a chloro-substituent may influence the regioselectivity of this hydroxylation.

-

N-acetylation: The primary amine may undergo N-acetylation.[3][4]

Caption: Postulated metabolic pathways for this compound.

Toxicology

The toxicological properties of this compound are currently unknown. However, by examining related compounds, a potential risk profile can be inferred. The presence of a chlorine atom on the phenyl ring is of particular interest, as halogenated amphetamines can exhibit neurotoxicity.[5]

Inferred Quantitative Toxicological Data

No empirical LD50 or EC50 data for this compound is available. The following table presents data from related compounds to provide a speculative context.

| Compound | Test | Species | Route | Value | Reference |

| 4-Fluoroamphetamine | LD50 | Mouse | i.p. | 46 mg/kg | [6] |

| para-Chloroamphetamine | Neurotoxicity | Rat | s.c. | 10 mg/kg (single dose) caused ~80% decrease in serotonin markers | [7] |

| 25B-NBOMe | EC50 | SH-SY5Y cells | In vitro | 33.86 µM (Neutral Red Uptake) | [8] |

| 2C-B | EC50 | SH-SY5Y cells | In vitro | >2000 µM (Neutral Red Uptake) | [8] |

Potential Toxic Effects

-

Cardiovascular: Tachycardia, hypertension, and potential for cardiac arrhythmias.

-

Neurological: Stimulant effects such as agitation, insomnia, and in high doses, seizures. The potential for serotonergic neurotoxicity, similar to that observed with para-chloroamphetamine, is a significant concern.[5]

-

Hepatotoxicity: As metabolism is expected to occur in the liver, the potential for drug-induced liver injury should be considered, particularly with high doses or chronic use.

-

Genotoxicity: Some psychoactive phenethylamines have demonstrated genotoxic potential in in-vitro assays.[9]

Proposed Experimental Protocols for Toxicological Evaluation

To establish a comprehensive toxicological profile for this compound, a tiered approach is recommended, encompassing in vitro and in vivo studies.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxicity of this compound in relevant human cell lines.

Methodology:

-

Cell Lines:

-

SH-SY5Y (human neuroblastoma cell line) to assess neurotoxicity.

-

HepG2 (human hepatoma cell line) to assess hepatotoxicity.

-

-

Assays:

-

MTT Assay: Measures cell viability based on mitochondrial activity. Differentiated SH-SY5Y cells are plated at a density of 1.5 × 10^4 cells/well in 96-well plates and incubated for 24 hours with varying concentrations (e.g., 15–1000 µM) of the compound. After incubation, MTT reagent is added, and the resulting formazan product is quantified spectrophotometrically.[10]

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells as an indicator of membrane integrity. Cells are treated as in the MTT assay, and LDH in the culture medium is quantified using a commercially available kit.[10]

-

-

Data Analysis: EC50 values (the concentration that causes 50% of the maximal effect) are calculated from concentration-response curves.

Caption: General workflow for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.

Methodology (based on OECD Guideline 425):

-

Species: Female rats (e.g., Sprague-Dawley).

-

Procedure: A single animal is dosed at a step below the estimated LD50. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This is repeated for a small number of animals to home in on the LD50.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.

-

Data Analysis: The LD50 is estimated using statistical software.

Conclusion

The preliminary toxicological profile of this compound presented herein is entirely inferential due to the absence of direct empirical data. The structural features suggest a compound that likely interacts with the monoaminergic system, posing potential risks for cardiovascular and neurological toxicity. The presence of a chloro-substituent warrants a thorough investigation into its potential for neurotoxicity. The proposed experimental protocols provide a roadmap for initiating the essential toxicological evaluation of this novel phenethylamine. It is imperative that such studies are conducted to fill the current knowledge gap and to allow for a scientifically sound risk assessment.

References

- 1. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 7. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

structural analogs and derivatives of 4-chloro-3-methylphenethylamine

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-Chloro-3-methylphenethylamine

Disclaimer: Publicly available scientific literature lacks specific pharmacological data for this compound. This guide therefore focuses on its close structural analogs to provide a comprehensive understanding of the structure-activity relationships and pharmacological properties characteristic of this compound class. The primary analogs discussed are 4-chloroamphetamine and 4-methylphenethylamine, which represent key substitutions on the phenyl ring.

Introduction

Substituted phenethylamines are a broad class of psychoactive compounds based on the core phenethylamine structure.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can drastically alter their pharmacological profiles, leading to compounds with stimulant, entactogenic, or hallucinogenic effects.[1][2] The subject of this guide, this compound, is a phenethylamine derivative with substitutions at the 4 and 3 positions of the phenyl ring. While specific data on this compound is scarce, its structure suggests it would primarily interact with monoamine systems, including the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3][4] This guide will synthesize data from its closest structural analogs to build a predictive pharmacological profile.

Core Structural Analogs and Their Pharmacology

The pharmacology of substituted phenethylamines is largely dictated by the nature and position of substituents on the phenyl ring. For this compound, the key analogs are those with a single substitution at the 4-position (either chloro or methyl).

-

4-Chloroamphetamine (pCA): A potent neurotoxic derivative of amphetamine, pCA is a powerful serotonin releasing agent.[5] It acts as a high-affinity substrate for the serotonin transporter (SERT), inducing transporter-mediated efflux of serotonin while also inhibiting its reuptake.[5][6] This leads to a rapid and substantial increase in synaptic serotonin, which is also linked to its long-term neurotoxic effects on serotonergic neurons.[5]

-

4-Methylphenethylamine (4-MPEA): This analog is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to modulate monoaminergic neurotransmission.[7][8] It also functions as a substrate-type releasing agent at monoamine transporters, with a preference for the dopamine (DAT) and norepinephrine (NET) transporters.[7]

Quantitative Pharmacological Data

The following table summarizes the known in vitro activities of key structural analogs at monoamine transporters. These values indicate the potency of the compounds to either inhibit transporter function (IC₅₀) or to bind to the transporter (Kᵢ).

| Compound | Transporter | Assay Type | Potency (nM) | Species | Reference |

| 4-Chloroamphetamine | SERT | Uptake Inhibition (IC₅₀) | 130 | Rat | [9] |

| DAT | Uptake Inhibition (IC₅₀) | 960 | Rat | [9] | |

| NET | Uptake Inhibition (IC₅₀) | 1,800 | Rat | [9] | |

| 3,4-Dichloroamphetamine | SERT | Binding Affinity (Kᵢ) | 29 | Rat | [6] |

| DAT | Binding Affinity (Kᵢ) | 2,700 | Rat | [6] | |

| NET | Binding Affinity (Kᵢ) | 3,900 | Rat | [6] |

Note: Data for 4-methylphenethylamine's direct transporter inhibition/binding potency is not as readily available in comparative tables, as its primary characterization is often as a TAAR1 agonist and releasing agent.[7]

Experimental Protocols

The characterization of phenethylamine derivatives typically involves a suite of in vitro assays to determine their interaction with monoamine transporters and receptors. A foundational experiment is the monoamine uptake inhibition assay.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin) into cells expressing the corresponding transporter (DAT, SERT, etc.).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound at a specific monoamine transporter.

Materials:

-

HEK293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Culture medium (e.g., DMEM supplemented with 10% FBS, geneticin).

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled substrate: [³H]dopamine, [³H]serotonin ([³H]5-HT), or [³H]norepinephrine ([³H]NE).

-

Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific uptake inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach ~90% confluency.

-

Plating: Seed the cells into 24- or 48-well plates coated with poly-D-lysine and allow them to adhere overnight.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with 1 mL of room temperature KHB.

-

Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound to each well. For control wells, add vehicle. For determining non-specific uptake, add a high concentration of a known selective inhibitor. Incubate for 5-10 minutes at room temperature.

-

Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine) to each well. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the linear range of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). Specific uptake is defined as the difference between total uptake (vehicle-treated cells) and non-specific uptake.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel phenethylamine derivative.

Caption: In Vitro Screening Workflow for Phenethylamine Analogs.

Signaling Pathway: Mechanism of Action at the Synapse

This diagram illustrates the dual mechanism by which many phenethylamine derivatives, particularly releasing agents, act on presynaptic monoamine transporters.

Caption: Mechanism of a Phenethylamine Releasing Agent.

Conclusion

While this compound remains an uncharacterized compound in the public domain, a detailed analysis of its structural analogs provides significant insight into its likely pharmacological profile. The presence of a 4-chloro substituent strongly suggests a potent interaction with the serotonin transporter, potentially as a selective serotonin releasing agent, similar to p-chloroamphetamine. The additional 3-methyl group could modulate this activity, possibly influencing its potency or selectivity across the different monoamine transporters. Further empirical investigation using the standardized in vitro protocols outlined in this guide is necessary to fully elucidate the specific properties of this compound and its potential as a pharmacological tool or therapeutic lead.

References

- 1. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

- 7. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]

- 8. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 9. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Chloro-3-methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-chloro-3-methylphenethylamine. Given the limited availability of specific validated methods for this particular compound, the following protocols are adapted from established methods for the analysis of phenethylamines and related designer drugs. These methods are intended to serve as a starting point for method development and validation in a research or forensic laboratory setting.

Introduction

This compound is a substituted phenethylamine derivative. Due to its structural similarity to other psychostimulant compounds, its detection and quantification in various matrices are of interest to forensic, clinical, and research laboratories. The analytical methods described herein are based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for the identification and quantification of such compounds.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, the sample is first extracted from its matrix and then derivatized to improve its volatility and chromatographic properties. The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.

Advantages:

-

High chromatographic resolution.

-

Provides structural information for confident identification.

-

Well-established and widely available technique.

Limitations:

-

Requires derivatization for polar analytes like phenethylamines, which adds a step to the sample preparation process.[1][2]

-

Not suitable for thermally labile compounds.

Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For the analysis of this compound, the sample is extracted and then injected into the LC system. The analyte is separated on a reversed-phase column and then introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Advantages:

-

High sensitivity and selectivity.

-

Often does not require derivatization, simplifying sample preparation.[1][3]

-

Suitable for a wide range of compounds, including those that are not amenable to GC-MS.

Limitations:

-

Matrix effects can suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.[4]

-

Instrumentation can be more expensive than GC-MS.

Quantitative Data Summary

| Parameter | GC-MS (with derivatization) | LC-MS/MS (direct analysis) |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 2.5 ng/mL | 0.1 - 1.0 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery | 85 - 110% | 90 - 115% |

| Precision (%RSD) | < 15% | < 10% |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Urine, Blood)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for both GC-MS and LC-MS/MS analysis.

Materials:

-

Sample (urine, blood plasma, or serum)

-

Internal Standard (IS) solution (e.g., this compound-d4)